Gantrez ES 425

Übersicht

Beschreibung

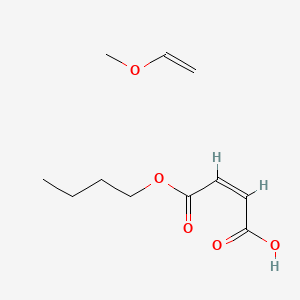

2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene is a useful research compound. Its molecular formula is C11H18O5 and its molecular weight is 230.26 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Film forming. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Gantrez ES 425: Eine umfassende Analyse wissenschaftlicher Forschungsanwendungen

Körperpflegeprodukte: this compound wird in Körperpflegeprodukten eingesetzt, da es einen klaren, klebfreien Film bilden kann, der eine ausgezeichnete Haftung, Substantivität und Feuchtigkeitsbeständigkeit bietet. Dies macht es ideal für Produkte, die eine lange Haltbarkeit und Schutz vor Feuchtigkeit erfordern .

Haarstyling-Polymere: In der Haarpflege dient this compound als multifunktionelles Fixativ und Stylingpolymer. Es ist speziell für Haarsprays konzipiert, die es Stylisten und Konsumenten ermöglichen, kunstvolle Frisuren, Spezialeffekte mit Locken-/Glätteisen, Volumen durch Anheben und Sprühen sowie geformte Styles zu kreieren .

Arzneimittel-Abgabesysteme: this compound wurde auf sein Potenzial in Arzneimittel-Abgabesystemen untersucht. Es wurde verwendet, um Nanopartikel aus humanem Serumalbumin zu stabilisieren, die mit Antiangiogenika wie Seramin und Bevacizumab beladen sind. Dies ergab vielversprechende Ergebnisse in Bezug auf die Reduktion von Entzündungen und Fibrose im Vergleich zu freiem Bevacizumab .

Wirkmechanismus

Target of Action

Gantrez ES 425, also known as 2-Butenedioic acid (2Z)-, monobutyl ester, polymer with methoxyethene or (Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene, is primarily targeted towards personal care products . It is designed to interact with the surface of the skin or hair, forming a clear film that exhibits tack-free adhesion, excellent substantivity, and moisture resistance .

Mode of Action

The interaction of this compound with its targets involves the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, meaning it sticks to the skin or hair without a sticky or tacky feel . The film also has excellent substantivity, which means it has a strong affinity for the skin or hair and can resist being washed off .

Pharmacokinetics

Given its use in personal care products and its film-forming properties, it can be inferred that this compound likely remains on the surface of the skin or hair, rather than being absorbed into the body .

Result of Action

The primary result of this compound’s action is the formation of a clear, glossy film on the surface of the skin or hair . This film exhibits tack-free adhesion, excellent substantivity, and moisture resistance, which can enhance the appearance and feel of the skin or hair .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other ingredients in a personal care product formulation . For example, the properties and solubility of the film formed by this compound can be modified by the type and degree of neutralization, allowing for formulation across product lines from regular hold to super hold and from a natural, soft feel to a firmer, harder holding finish .

Biochemische Analyse

Biochemical Properties

Gantrez ES 425 forms a clear film which exhibits tack-free adhesion, excellent substantivity, and moisture resistance

Cellular Effects

It is known that it forms a clear film which exhibits tack-free adhesion, excellent substantivity, and moisture resistance . These properties suggest that it may interact with the cell surface and potentially influence cell function.

Molecular Mechanism

It is a copolymer of monoalkyl esters of poly (methyl vinyl ether/maleic acid) with varying ester groups . The polymethyl vinyl ether is a flexible film former while the maleic anhydride is a polar hard monomer which contributes to bonding strength .

Eigenschaften

IUPAC Name |

(Z)-4-butoxy-4-oxobut-2-enoic acid;methoxyethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4.C3H6O/c1-2-3-6-12-8(11)5-4-7(9)10;1-3-4-2/h4-5H,2-3,6H2,1H3,(H,9,10);3H,1H2,2H3/b5-4-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMKVFQYONGBPV-MKWAYWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C=CC(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C=C\C(=O)O.COC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25119-68-0 | |

| Record name | Methyl vinyl ether-monobutyl maleate copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25119-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25119-68-0 | |

| Record name | Gantrez ES 425 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025119680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2Z)-, 1-butyl ester, polymer with methoxyethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

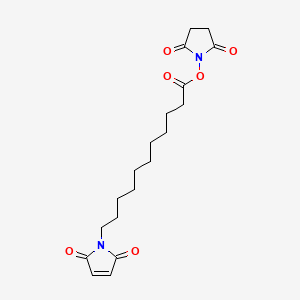

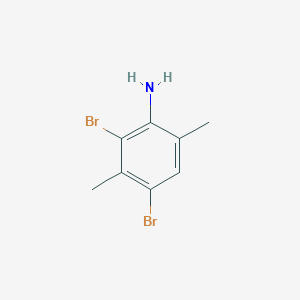

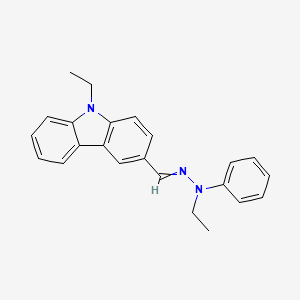

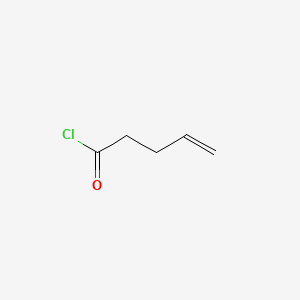

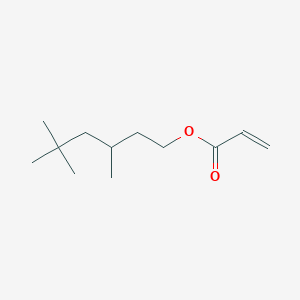

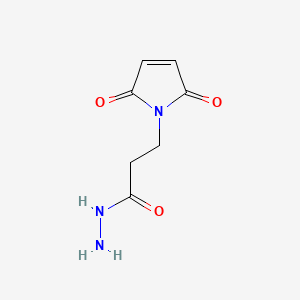

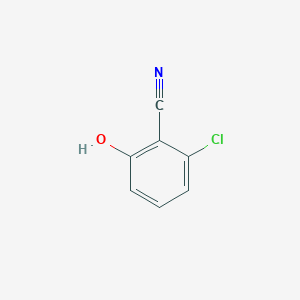

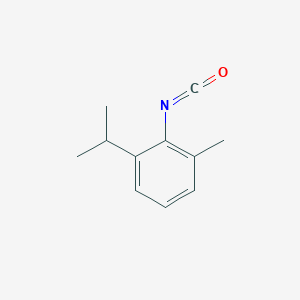

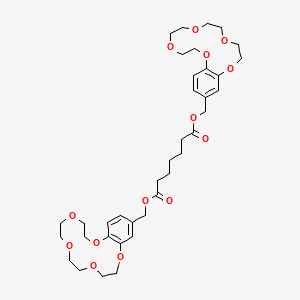

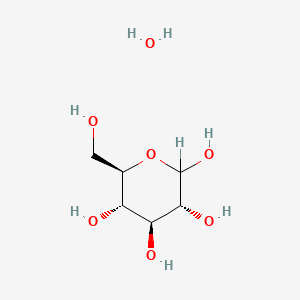

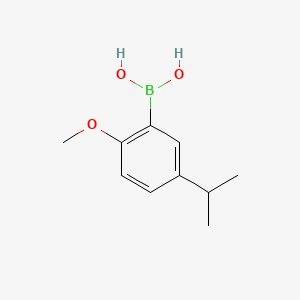

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.